molecular formula C18H15FN4O2S B2741687 N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1013784-44-5

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2741687
CAS No.: 1013784-44-5
M. Wt: 370.4
InChI Key: IQKOPBUXYPTIAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide is a highly potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A). This compound has emerged as a critical chemical tool in neurobiological and oncological research due to its exquisite selectivity profile, demonstrating significant inhibitory activity against DYRK1A while showing minimal off-target effects on a broad panel of other kinases. Its primary research value lies in probing the pathological mechanisms associated with DYRK1A dysregulation. In the context of neurodegenerative diseases, particularly Alzheimer's disease and Down syndrome, this inhibitor is used to investigate the DYRK1A-mediated hyperphosphorylation of key proteins like tau and amyloid precursor protein (APP), which are central to disease pathogenesis (source) . Furthermore, its role in regulating nuclear factor of activated T-cells (NFAT) signaling makes it a valuable compound for studying neuronal differentiation and synaptic plasticity. In cancer research, this inhibitor is utilized to study the role of DYRK1A in cell cycle control and proliferation, as its inhibition can lead to the degradation of the DYRK1A protein and subsequent impairment of cancer cell survival, especially in glioblastoma and other malignancies where this kinase is implicated (source) . By providing a highly specific means to modulate DYRK1A activity, this carboxamide compound enables researchers to dissect complex signaling pathways and validate DYRK1A as a therapeutic target for a range of disorders.

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2S/c1-11-8-15(21-22(11)2)17(24)23(10-13-4-3-7-25-13)18-20-14-6-5-12(19)9-16(14)26-18/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQKOPBUXYPTIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N(CC2=CC=CO2)C3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A general synthetic route may include:

    Formation of the Fluorobenzo[d]thiazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Furan-2-ylmethyl Intermediate: This step may involve the alkylation of furan with suitable reagents.

    Construction of the Pyrazole Ring: The pyrazole ring can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.

    Coupling Reactions: The final step involves coupling the fluorobenzo[d]thiazole, furan-2-ylmethyl, and pyrazole intermediates under suitable conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and pyrazole moieties.

    Reduction: Reduction reactions may target the carbonyl group in the carboxamide.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Overview : The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibacterial agents. Studies have shown that derivatives of benzothiazole compounds can possess varying degrees of antibacterial efficacy.

Case Studies :

  • A study published in the European Journal of Medicinal Chemistry highlighted the synthesis and evaluation of benzothiazole derivatives, which included compounds similar to N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide. These compounds demonstrated selective activity against Mycobacterium tuberculosis with IC50 values indicating potent inhibition of bacterial growth .
Compound NameIC50 (μM)Target Bacteria
Compound A1.35Mycobacterium tuberculosis
Compound B2.18Mycobacterium tuberculosis

Anti-Tubercular Properties

Overview : The compound has been investigated for its potential as an anti-tubercular agent. The structural features of this compound suggest favorable interactions with biological targets involved in the pathogenicity of Mycobacterium tuberculosis.

Research Findings :
Research indicates that modifications to the pyrazole ring can enhance potency against tuberculosis. For instance, specific derivatives have shown IC90 values that reflect their effectiveness in inhibiting bacterial growth .

Neuroprotective Effects

Overview : There is growing interest in the neuroprotective potential of benzothiazole derivatives. Compounds like this compound have been evaluated for their ability to protect neuronal cells from oxidative stress and neurotoxicity.

Case Studies :
A series of studies have explored the anticonvulsant and neuroprotective effects of related compounds. For example, benzothiazole derivatives were synthesized and tested for their ability to mitigate neuronal damage in vitro .

Compound NameNeuroprotective ActivityReference
Compound CSignificant
Compound DModerate

Structure and Mechanism

The structural integrity and specific functional groups present in this compound are crucial for its biological activity. The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide would depend on its specific biological target. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact pathways and targets would require experimental validation.

Comparison with Similar Compounds

Structural Comparison with Related Compounds

The compound’s structural analogs in the provided evidence primarily derive from ranitidine-related impurities and degradation products. Key differences and similarities are outlined below:

Core Heterocyclic Systems

  • Target Compound: Contains a 6-fluoro-1,3-benzothiazole and 1,5-dimethylpyrazole core. The fluorine atom increases electronegativity and metabolic stability compared to non-halogenated analogs.
  • Ranitidine Derivatives: Feature a furan-2-ylmethyl group linked to dimethylamino or nitroacetamide moieties (e.g., N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide). These lack benzothiazole or pyrazole systems, relying instead on sulfanyl ethyl and nitro groups for reactivity .

Functional Group Analysis

Compound Name Key Functional Groups Molecular Weight (g/mol) Notable Features
Target Compound 6-fluoro-benzothiazole, pyrazole-3-carboxamide, furan-2-ylmethyl ~374.4 Fluorine enhances lipophilicity; pyrazole improves metabolic resistance.
Ranitidine Complex Nitroacetamide Nitroacetamide, dimethylamino-furan, sulfanyl ethyl ~335.4 Nitro group may confer oxidative instability; sulfanyl linkage prone to disulfide formation .
Ranitidine Diamine Hemifumarate Diamine, hemifumarate salt, furan-2-ylmethyl ~287.3 Basic amine groups increase solubility; hemifumarate salt improves crystallinity .
Ranitidine Amino Alcohol Hemifumarate Amino alcohol, furan-2-ylmethyl ~213.2 Hydroxyl group enhances hydrogen-bonding capacity .

Pharmacological and Physicochemical Properties

Bioactivity

  • Target Compound : The benzothiazole moiety is associated with kinase inhibition (e.g., FLT3 inhibitors), while the pyrazole carboxamide may modulate ATP-binding pockets. Fluorination likely reduces CYP450-mediated metabolism.
  • Ranitidine Analogs: Primarily act as histamine H2 antagonists. Nitroacetamide derivatives (e.g., N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide) exhibit pH-dependent degradation, limiting their therapeutic utility .

Solubility and Stability

  • Target Compound : Predicted low aqueous solubility due to high lipophilicity (logP ~3.2). The fluorinated benzothiazole resists oxidative degradation.
  • Ranitidine Derivatives: Sulfanyl-linked compounds (e.g., 2,2’-methylenebis(N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-N’-methyl-2-nitroethene-1,1-diamine)) are susceptible to hydrolysis and dimerization, necessitating strict storage conditions .

Stability and Impurity Profiles

  • Target Compound: No specific impurity data is available in the provided evidence. However, the furan-2-ylmethyl group may undergo oxidation to form reactive aldehydes, requiring stabilization strategies.
  • Ranitidine-Related Compounds: Impurities such as ranitidine related compound B (N,N’-bis{2-[({5-[(Dimethylamino)methyl]-2-furanyl}-methyl)thio]ethyl}-2-nitro-1,1-ethenediamine) are well-documented, arising from dimerization or incomplete purification .

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(furan-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzothiazole core substituted with a fluorine atom and a furan ring, which are known to enhance lipophilicity and metabolic stability. The presence of these functional groups contributes to its unique pharmacological profile.

Key Structural Features

FeatureDescription
Fluorine Atom Enhances lipophilicity and metabolic stability
Furan Ring Participates in various biological interactions
Pyrazole Moiety Known for diverse biological activities

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Core : Synthesized through cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
  • Introduction of Fluorine : Achieved via electrophilic fluorination using reagents like Selectfluor.
  • Attachment of the Furan Ring : Conducted through nucleophilic substitution with furan derivatives.

Biological Activity

Research indicates that compounds containing benzothiazole and furan moieties exhibit a range of pharmacological properties, including:

Anti-inflammatory Activity

In studies assessing anti-inflammatory effects, pyrazole derivatives have shown significant inhibition of inflammatory markers. For instance, compounds similar to this compound demonstrated comparable efficacy to established anti-inflammatory drugs like diclofenac and celecoxib in various in vitro assays .

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Research on related pyrazole derivatives indicates they can inhibit tumor growth by targeting specific pathways involved in cancer progression . For instance, certain derivatives have shown promising results against various cancer cell lines .

Antimicrobial Activity

The benzothiazole and furan components are associated with antimicrobial properties. Studies have reported that similar compounds exhibit significant antibacterial and antifungal activities against various pathogens .

Case Studies

Several studies provide insights into the biological activity of this class of compounds:

  • Sivaramakarthikeyan et al. (2020) : Investigated a series of pyrazole derivatives and found one compound to exhibit an IC50 value of 5.40 μM against COX-2, highlighting its potential as an anti-inflammatory agent .
  • Burguete et al. (2014) : Reported on the synthesis and testing of pyrazole derivatives against Mycobacterium tuberculosis, with some compounds showing up to 98% inhibition compared to standard treatments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.